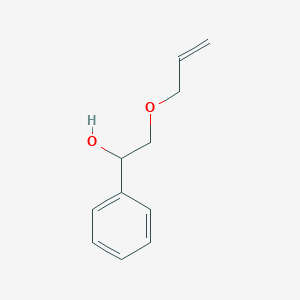
Ethanol, phenyl-2-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, phenyl-2-(2-propenyloxy)- is an organic compound with the molecular formula C(_9)H(_12)O(_2). It is a type of ether alcohol that contains both an ethanol and a phenyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its pleasant aromatic properties and is used in a variety of industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, phenyl-2-(2-propenyloxy)- typically involves the reaction of phenol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure the formation of the desired product. Another method involves the catalytic transfer hydrogenation of styrene oxide in the presence of a supported transition metal catalyst, such as palladium on silica or alumina .
Industrial Production Methods
Industrial production of ethanol, phenyl-2-(2-propenyloxy)- often employs large-scale reactors where phenol and ethylene oxide are reacted under high pressure and temperature. The process is optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
Ethanol, phenyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents such as nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid, while nitration can produce nitrophenyl derivatives.
科学的研究の応用
Ethanol, phenyl-2-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a preservative and antimicrobial agent in biological samples.
Medicine: It is utilized in the formulation of pharmaceuticals and as an antiseptic.
作用機序
The mechanism of action of ethanol, phenyl-2-(2-propenyloxy)- involves its interaction with cellular membranes and proteins. It can disrupt the osmotic balance across cell membranes, leading to cell lysis. In its role as an antimicrobial agent, it targets bacterial cell walls and proteins, inhibiting their growth and proliferation .
類似化合物との比較
Similar Compounds
Phenoxyethanol: Similar in structure but with a hydroxyl group instead of an allyloxy group.
2-Phenylethanol: Contains a phenyl group attached to an ethanol molecule.
Allyl Phenyl Ether: Contains an allyl group attached to a phenyl ether.
Uniqueness
Ethanol, phenyl-2-(2-propenyloxy)- is unique due to its combination of an ethanol and phenyl group with an allyloxy linkage, providing distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized industrial and research applications.
特性
CAS番号 |
391866-13-0 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
1-phenyl-2-prop-2-enoxyethanol |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChIキー |
NIIBIILTSPCTPZ-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
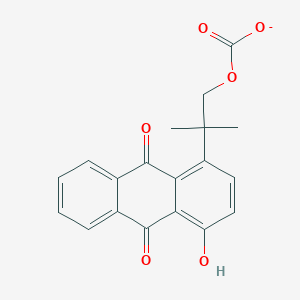
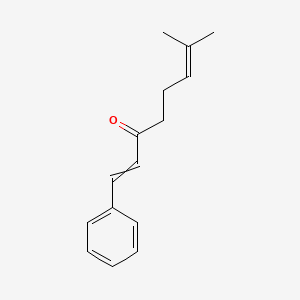
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

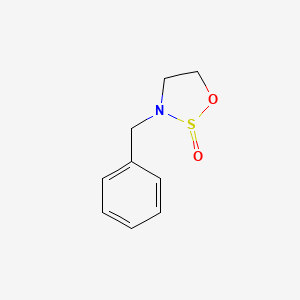

![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14239517.png)
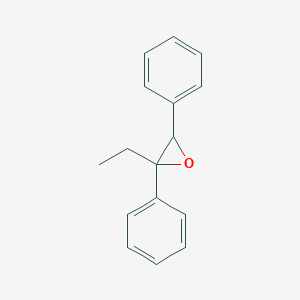
![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)
